N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O2S2 and its molecular weight is 364.86. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on various studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) investigations.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : N-(4-chloro-1,3-benzothiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Molecular Formula : C17H15ClN2O2S
- CAS Number : 941901-32-2
This structure features a benzothiazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against a range of bacterial strains, both Gram-positive and Gram-negative.
- In Vitro Studies :
Anticancer Activity
The anticancer properties of this compound have been explored through various assays:
- Cell Line Studies :
- In vitro tests on estrogen receptor-positive human breast adenocarcinoma cell line (MCF7) showed that the compound could inhibit cancer cell proliferation effectively .
- The Sulforhodamine B (SRB) assay indicated that it possesses significant cytotoxicity against cancer cells, with IC50 values comparable to standard chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Target Proteins : Molecular docking studies revealed that the compound interacts with specific proteins such as HisG in Mycobacterium tuberculosis, inhibiting their function .
- Inhibition of Lipid Biosynthesis : The thiazole ring is believed to block the biosynthesis of certain bacterial lipids, contributing to its antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. In the case of this compound:
Structural Feature | Effect on Activity |
---|---|
Presence of Chlorine | Enhances antimicrobial potency |
Methoxy Group on Phenyl | Contributes to anticancer activity |
Thiazole Moiety | Essential for both antimicrobial and anticancer effects |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Comparative Analysis : Research comparing various benzothiazole derivatives indicated that those with electron-withdrawing groups exhibited higher antimicrobial and anticancer activities than their counterparts .
- Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities and interactions between this compound and its biological targets, supporting experimental findings .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-21-10-5-7-11(8-6-10)22-9-14(20)18-16-19-15-12(17)3-2-4-13(15)23-16/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVMCYGKAAYOKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.